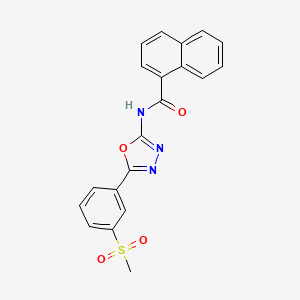

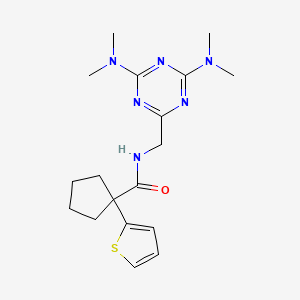

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound is detailed in the Journal of Medicinal Chemistry . The synthetic procedures and characterization of intermediates are provided in the supporting information .Molecular Structure Analysis

The molecular structure of this compound is based on a quinazoline scaffold . It includes a 3,4-dihydroisoquinolin-2(1H)-yl group and a 3,4-dimethoxyphenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are detailed in the supporting information of the Journal of Medicinal Chemistry .Applications De Recherche Scientifique

Antitumor Activity

A study by Ibrahim A. Al-Suwaidan et al. (2016) discussed the synthesis and evaluation of novel 3-benzyl-substituted-4(3H)-quinazolinones, which demonstrated significant broad-spectrum antitumor activity. These compounds were found to be potent against various cancer cell lines, with some showing selective activities towards CNS, renal, and breast cancer cell lines. Molecular docking studies indicated their potential mechanism of action through inhibition of specific kinase activities.

Analgesic and Anti-Inflammatory Activities

The synthesis and biological evaluation of compounds related to dihydroisoquinolinyl quinazolinones were reported by A. S. Yusov et al. (2019). These compounds exhibited significant analgesic effects comparable to sodium metamizole and showed anti-inflammatory effects in a carrageenan model.

α1-Adrenoreceptor Antagonism

Sahar Mahmoud Abou-Seri et al. (2011) developed quinazolinone-arylpiperazine derivatives as promising α1-adrenoceptor antagonists, demonstrating hypotensive activity in normotensive cats and α1-blocking activity in isolated thoracic aortic rings of rats. These findings suggest their potential application in treating conditions associated with α1-adrenergic receptors, such as hypertension.

Antihypoxic and Antimicrobial Activity

Research by A. G. Mikhailovskii et al. (2020) on (Z)-2-(2-Arylhydrazono)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetamides showed that these compounds have analgesic, antihypoxic, and slight antimicrobial activities. This versatility highlights the potential of structurally related compounds for diverse therapeutic applications.

Structural and Fluorescence Properties

A study on the structural aspects of amide-containing isoquinoline derivatives by A. Karmakar et al. (2007) revealed interesting findings on their interaction with acids and their ability to form gels and crystalline structures. These compounds exhibited enhanced fluorescence properties upon certain treatments, indicating potential applications in material science and molecular imaging.

Mécanisme D'action

Safety and Hazards

The safety and hazards of this compound are not explicitly mentioned in the available resources. As it is a research product, it is not intended for human or veterinary use.

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)quinazolin-4-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O3S/c1-33-23-12-11-20(15-24(23)34-2)28-25(32)17-35-26-21-9-5-6-10-22(21)29-27(30-26)31-14-13-18-7-3-4-8-19(18)16-31/h3-12,15H,13-14,16-17H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBONAJPXMDDUSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCC5=CC=CC=C5C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2637661.png)

![methyl 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2637663.png)

acetyl]amino}benzoate](/img/structure/B2637667.png)

![5-chloro-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2637668.png)

![1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone](/img/structure/B2637676.png)

![8-[[Bis(2-methylpropyl)amino]methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B2637677.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide](/img/structure/B2637678.png)